7-Methoxy-4-chromanone
Overview
Description
7-Methoxy-4-chromanone is a heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds1. It is structurally similar to chromone, with the absence of a double bond between C-2 and C-31. This compound exhibits significant variations in biological activities1.
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds2. A straightforward and convenient approach for the first total syntheses of chromanone A and a related 7-OMe substituted natural product has been reported3. These unique C-3 substituted 2-hydroxymethyl chromones were recently isolated as fungal metabolites3.
Molecular Structure Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles2. It acts as a major building block in a large class of medicinal compounds2. Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone1.
Chemical Reactions Analysis
The chemical reactions involving 4-chromanone-derived compounds have been extensively studied2. For instance, 7-Hydroxy-4-chromanone was obtained from the reaction of resorcinol and 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid4.
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methoxy-4-chromanone are not explicitly mentioned in the search results. However, it is known that the chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles2.
Scientific Research Applications
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Pharmacology
- Chroman-4-one is a versatile scaffold exhibiting a wide range of pharmacological activities .
- Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
- Among the isolated compounds from natural sources, chroman-4-one containing stilbin and silybin are used clinically as anti-inflammatory drugs .
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Cosmetology
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Synthetic Methodology
- The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
- Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .
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Antibacterial and Antifungal Activities
- Most important series of benzylidene derivatives C-3-substituted 3-(benzo[1,3]dioxol-5-ylmethylene)-7-hydroxychroman-4-one, a 3-benzylidene-4-chromanone exhibited significant antibacterial activity against gram positive and gram negative bacteria .
- 3-azolyl-4-chromanone phenyl hydrazones exhibited antifungal potential .
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Clinical Studies
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Synthetic Methodology
- The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
- Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .
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Antibacterial and Antifungal Activities
- Most important series of benzylidene derivatives C-3-substituted 3-(benzo[1,3]dioxol-5-ylmethylene)-7-hydroxychroman-4-one, a 3-benzylidene-4-chromanone exhibited significant antibacterial activity against gram positive and gram negative bacteria .
- 3-azolyl-4-chromanone phenyl hydrazones exhibited antifungal potential .
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Clinical Studies
Safety And Hazards
The safety data sheet for a related compound, 8-Methoxy-4-chromanone, indicates that it is harmful if swallowed, in contact with skin, or if inhaled6. It is advised to avoid contact with skin and eyes, not to breathe dust, and to store in a dry, cool, and well-ventilated place7.
Future Directions
Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs1. The chroman-4-one framework acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities2. This suggests a promising future for the development of new chromone-derived compounds8.
properties
IUPAC Name |
7-methoxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISYDHABSCTQFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402733 | |
Record name | 7-Methoxy-4-chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4-chromanone | |
CAS RN |
42327-52-6 | |
Record name | 7-Methoxy-4-chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.